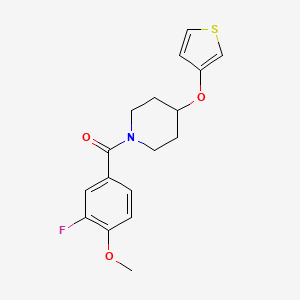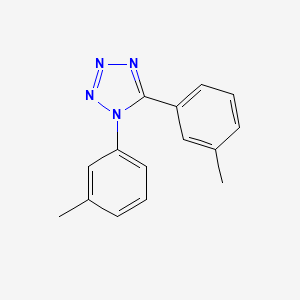![molecular formula C12H23FN2O2 B2554687 Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate CAS No. 1654772-83-4](/img/structure/B2554687.png)
Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 1-(2-fluoroethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Substitution: Fluoroethyl derivatives.
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: Piperidine amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders .
Industry:
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl N-[1-(2-chloroethyl)piperidin-3-YL]carbamate
- Tert-butyl N-[1-(2-bromoethyl)piperidin-3-YL]carbamate
- Tert-butyl N-[1-(2-iodoethyl)piperidin-3-YL]carbamate
Comparison:
- Uniqueness: The presence of the fluoroethyl group in tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate imparts unique electronic and steric properties compared to its chloro, bromo, and iodo analogs. This can influence its reactivity and interactions with biological targets.
- Reactivity: Fluoro derivatives are generally more stable and less reactive than their chloro, bromo, and iodo counterparts, making them suitable for specific applications where stability is crucial .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBKOPJMQLVSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)


![2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2554612.png)


![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester](/img/structure/B2554620.png)
![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)

![N-[1-(2,4-difluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2554624.png)

![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)
